molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
Key on ui cas rn: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
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Patent
US07951976B1

Procedure details

Pd was found to be the most effective among metals used for the hydrogenation function of catalysts. The 1% wt. n-Pd/n-ZnCr2O4 gave the most active and selective catalyst for direct synthesis of MIBK from acetone. The highest MIBK selectivity of 72.1% was obtained at 77.3 wt % acetone conversion at 350° C. The total MIBK and DIBK selectivity of 85.6% was obtained at these conditions (Table 5, FIG. 2).
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Reaction Step One
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reactant
Reaction Step Two
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Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[CH3:5][CH:6]([CH2:8][C:9]([CH3:11])=[O:10])[CH3:7]>>[CH3:5][CH:6]([CH2:8][C:9]([CH2:11][CH:2]([CH3:4])[CH3:1])=[O:10])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
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0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C
Step Three
Name
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0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC(=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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